

Formamidinium vs. Methylammonium Bromide Perovskites: A Comparative Guide to Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formamidinium bromide*

Cat. No.: *B8033826*

[Get Quote](#)

In the rapidly evolving field of perovskite photovoltaics and optoelectronics, the choice of the organic cation is a critical determinant of device performance and long-term stability. Among the most prevalent A-site cations, formamidinium (FA) and methylammonium (MA) have been extensively studied. This guide provides an objective comparison of the stability of formamidinium lead bromide (FAPbBr_3) and methylammonium lead bromide (MAPbBr_3) perovskites, supported by experimental data, detailed methodologies, and visual representations to aid researchers and professionals in materials selection and development.

Executive Summary

Formamidinium-based lead bromide perovskites consistently demonstrate superior thermal and humidity stability compared to their methylammonium counterparts. This enhanced stability is attributed to the larger ionic radius and the greater number of hydrogen bonds formed by the formamidinium cation within the perovskite lattice, which contributes to a more robust crystal structure. While both materials exhibit promising optoelectronic properties, the improved durability of FAPbBr_3 makes it a more suitable candidate for applications requiring long operational lifetimes under challenging environmental conditions.

Data Presentation: Stability Comparison

The following table summarizes the quantitative stability data for FAPbBr_3 and MAPbBr_3 perovskites under various stress conditions as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Perovskite Composition	Stress Factor	Stress Conditions	Stability Metric	Result
FAPbBr ₃	Thermal	383 K in air for 1 hour	Structural Integrity	Unchanged
MAPbBr ₃	Thermal	363 K in air	Structural Integrity	Irreversibly modified[1][2]
FAPbBr ₃	Thermal	100-130 °C	Degradation Onset	Slow initial degradation, followed by a stronger degradation[3]
MAPbBr ₃	Thermal	100-130 °C	Degradation Onset	Overlapping degradation evolution with FAPbBr ₃ , but generally less stable[3]
FAPbBr ₃	Photothermal (in air, 55% RH)	Heating up to 383 K	Structural Integrity	Unchanged[2]
MAPbBr ₃	Photothermal (in air, 55% RH)	Heating to 363 K	Structural Integrity	Irreversibly modified[1][2]
FAPbI ₃ (for comparison)	Humidity	85% Relative Humidity (RH)	Phase Transformation	Transforms from α- to δ-phase
FAPbBr ₃	Humidity	Various RH levels	Phase Stability	Thermodynamically stable cubic phase[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative assessment of stability studies. Below are representative experimental protocols for the synthesis of the perovskite precursors and thin films, followed by standardized stability testing procedures.

Synthesis of Perovskite Precursors

1. **Methylammonium Bromide (MABr) Synthesis:** A common method involves the reaction of methylamine with hydrobromic acid.

- Materials: Methylamine (CH_3NH_2) solution, Hydrobromic acid (HBr), Ethanol, Diethyl ether.
- Procedure:
 - Slowly add hydrobromic acid to the methylamine solution in a 1:1 molar ratio while stirring in an ice bath.
 - Continue stirring for 2-3 hours at room temperature.
 - Remove the solvent using a rotary evaporator.
 - The resulting white precipitate is washed multiple times with diethyl ether.
 - The purified MABr powder is dried in a vacuum oven overnight.

2. **Formamidinium Bromide (FABr) Synthesis:** The synthesis of FABr is analogous to that of MABr, using formamidinium acetate and hydrobromic acid.

- Materials: Formamidinium acetate ($\text{CH}_5\text{N}_2\text{O}_2$), Hydrobromic acid (HBr), Ethanol, Diethyl ether.
- Procedure:
 - Dissolve formamidinium acetate in ethanol.
 - Slowly add hydrobromic acid to the solution in a 1:1 molar ratio while stirring.
 - Stir the reaction mixture for several hours at room temperature.
 - Evaporate the solvent to obtain the crude product.
 - Recrystallize the product from ethanol and wash with diethyl ether.
 - Dry the purified FABr crystals under vacuum.

Perovskite Thin Film Fabrication (One-Step Spin Coating)

1. MAPbBr₃ Precursor Solution Preparation:

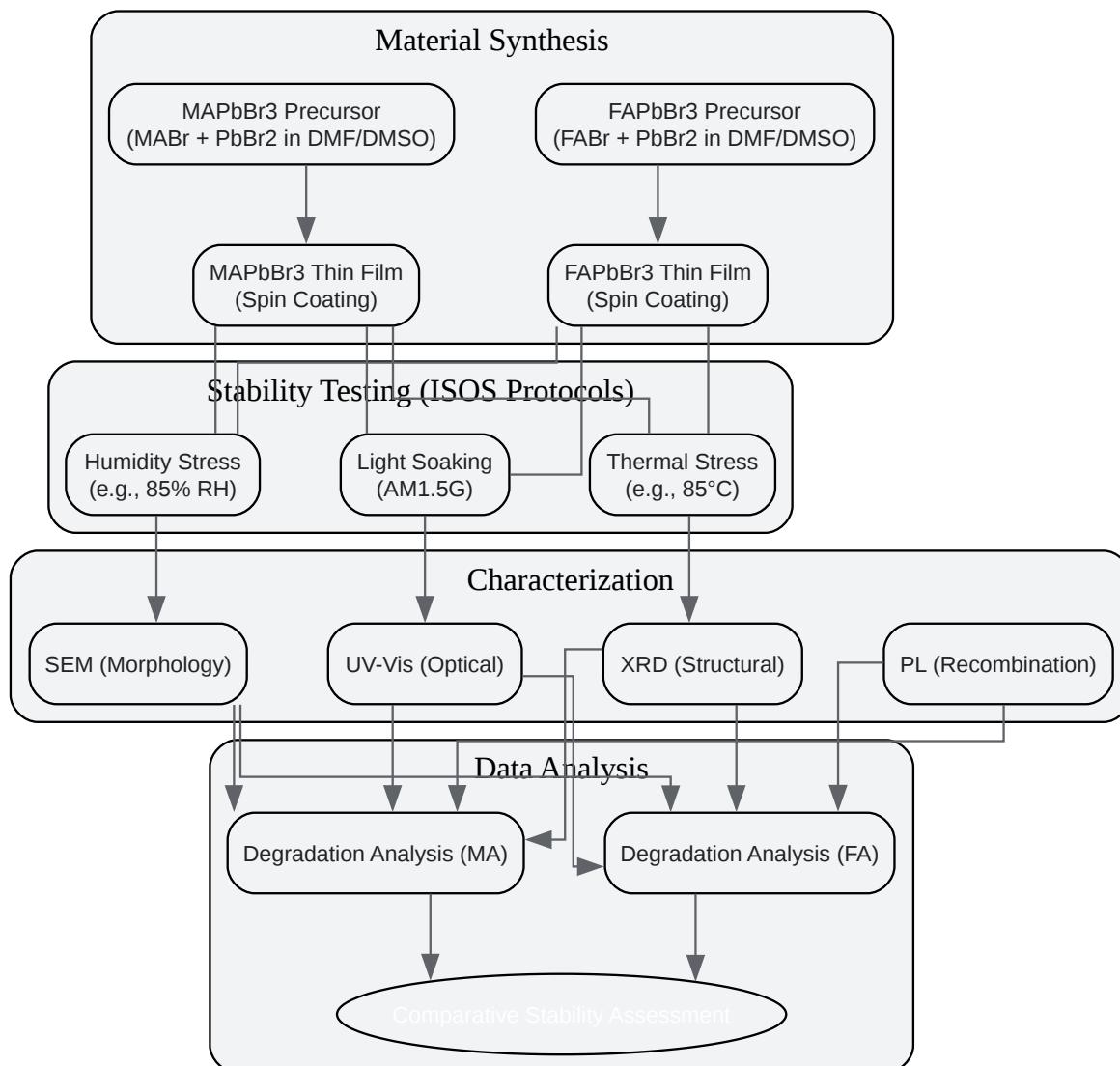
- Dissolve equimolar amounts of MABr and lead (II) bromide (PbBr₂) in a solvent mixture, typically N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 3:1 v/v), to a final concentration of around 1.2 M[5].

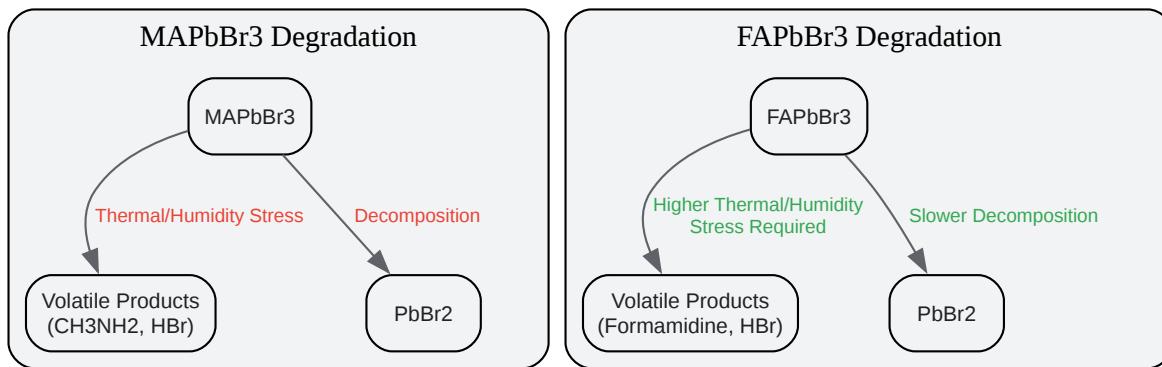
2. FAPbBr₃ Precursor Solution Preparation:

- Dissolve equimolar amounts of FABr and PbBr₂ in a suitable solvent such as DMF or a mixture of DMF and DMSO.

3. Spin Coating Procedure:

- Substrate Preparation: Clean the substrates (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15-20 minutes prior to use.
- Deposition:
 - Dispense a small volume (e.g., 20-50 µL) of the perovskite precursor solution onto the center of the substrate.
 - Spin the substrate at a low speed (e.g., 500-1000 rpm) for a few seconds to spread the solution, followed by a high-speed spin (e.g., 4000-6000 rpm) for 20-45 seconds to form the film.
 - During the high-speed step, an anti-solvent (e.g., chlorobenzene or toluene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
- Annealing: Anneal the coated film on a hotplate at a specific temperature (e.g., 100-150°C) for a defined duration (e.g., 10-30 minutes) to remove residual solvent and improve crystallinity.


Stability Testing Protocols (ISOS Standards)


The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of protocols for assessing the stability of perovskite solar cells. These protocols provide a framework for standardized testing under various stress factors.

- ISOS-D (Dark Storage): Evaluates stability in the absence of light at different temperature and humidity levels (e.g., ISOS-D-2: 65°C in the dark; ISOS-D-3: 85°C/85% RH in the dark).
- ISOS-L (Light Soaking): Assesses stability under continuous illumination, typically with a solar simulator (e.g., AM1.5G, 100 mW/cm²). The temperature and atmosphere are controlled.
- ISOS-T (Thermal Cycling): Tests the device's resilience to temperature fluctuations, cycling between high and low temperatures (e.g., -40°C to 85°C).
- ISOS-H (Humidity): Specifically evaluates the impact of humidity on device performance and stability at a constant temperature.

Mandatory Visualization

The following diagrams illustrate the logical workflow for comparing the stability of formamidinium and methylammonium bromide perovskites and a simplified representation of the degradation pathways.

[Click to download full resolution via product page](#)*Workflow for comparing perovskite stability.*

[Click to download full resolution via product page](#)

Simplified perovskite degradation pathways.

Conclusion

The experimental evidence strongly supports the conclusion that formamidinium lead bromide perovskites offer a significant stability advantage over their methylammonium lead bromide counterparts. This enhanced resilience to thermal and humidity-induced degradation makes FAPbBr₃ a more robust material for the fabrication of long-lasting and reliable perovskite-based optoelectronic devices. While challenges related to phase purity and processability of FA-based perovskites remain, ongoing research into compositional engineering and advanced fabrication techniques continues to unlock their full potential. For researchers and professionals in the field, the choice of formamidinium over methylammonium for the bromide-based perovskite system represents a critical step towards achieving commercially viable and durable perovskite technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. iris.cnr.it [iris.cnr.it]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fabrication of MAPbBr₃ PCTF [bio-protocol.org]
- To cite this document: BenchChem. [Formamidinium vs. Methylammonium Bromide Perovskites: A Comparative Guide to Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8033826#formamidinium-vs-methylammonium-bromide-perovskite-stability-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com